molecular formula C9H4BrF2NO2 B1409668 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid CAS No. 1805481-07-5

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid

Cat. No. B1409668
CAS RN: 1805481-07-5
M. Wt: 276.03 g/mol
InChI Key: FVMWLZVINIEYEQ-UHFFFAOYSA-N
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Description

“5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid”, also known as BDDB, is a compound that has gained significant attention in recent years. It has a molecular formula of C9H4BrF2NO2 and a molecular weight of 276.03 g/mol .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid” consists of a benzoic acid core with bromo, cyano, and difluoromethyl functional groups attached to it .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound of interest, 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid, is a multifaceted molecule that finds applications in various synthesis and chemical reactivity studies. Its structural components, including the bromo, cyano, and difluoromethyl groups, offer unique reactivity patterns that are pivotal in the development of novel organic compounds. For instance, research by Crich and Gastaldi highlighted the reactivity of related bromo and cyano compounds in forming isomers through elimination and conjugate addition processes, showcasing the potential of such functional groups in synthetic chemistry (Crich & Gastaldi, 2000).

Intermediate for Pharmaceutical Synthesis

Compounds with similar structural motifs are key intermediates in the synthesis of therapeutic agents. Zhang et al. discussed an industrial-scale synthesis approach for a closely related compound, demonstrating its importance as a precursor in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes therapy (Zhang et al., 2022). This highlights the role of such compounds in facilitating the manufacture of drugs with significant clinical applications.

Polymerization and Material Science

In the field of polymerization and material science, the incorporation of similar cyano and bromo functional groups into molecules has been explored to synthesize novel copolymers with specific properties. Kharas et al. investigated the copolymerization of isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid with vinyl benzene, leading to materials with potential applications in various industries (Kharas et al., 2020).

Molecular Structure and Solid-State Chemistry

The study of substituted benzoic acid derivatives, including those with bromo, cyano, and difluoromethyl groups, extends to the examination of their molecular structures and behaviors in the solid state. Pramanik et al. performed a crystallographic study on benzoic acid derivatives to understand the impact of substituents on molecular geometry, electrostatic potential, and intermolecular interactions (Pramanik, Dey, & Mukherjee, 2019).

Halogen Bonding in Supramolecular Chemistry

Exploring the role of halogen atoms in supramolecular chemistry, Wu et al. designed molecules to study the self-assembly induced by halogen and hydrogen bonding. Their work underscores the versatility of bromo and similar functional groups in directing the formation of complex nanostructures, which could have implications for molecular electronics and nanotechnology (Wu et al., 2017).

properties

IUPAC Name

5-bromo-2-cyano-4-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-2-5(9(14)15)4(3-13)1-6(7)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMWLZVINIEYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)F)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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